N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadienone core with tert-butyl groups and a sulfonamide moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 3-methylbenzenesulfonamide under specific conditions. The reaction is often catalyzed by acids such as trifluoromethanesulfonic acid, which facilitates the formation of the desired product through electrophilic substitution and nucleophilic addition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and sulfonamide moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions
Major Products
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism by which N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including antioxidant and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate
- 2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may lack the sulfonamide moiety and thus exhibit different reactivity and applications .
Properties
IUPAC Name |
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-14-9-8-10-16(11-14)26(24,25)22-15-12-17(20(2,3)4)19(23)18(13-15)21(5,6)7/h8-13H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBMGMXRKBSUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.